

# Effective Dose of Ro 31-9790 in Mouse Models: Application Notes and Protocols

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## Compound of Interest

Compound Name: Ro 31-9790

Cat. No.: B15574629

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This document provides detailed application notes and protocols for determining the effective dose of **Ro 31-9790**, a broad-spectrum matrix metalloproteinase (MMP) inhibitor, in various mouse models. The information is compiled from preclinical studies investigating the therapeutic potential of this compound.

## Application Notes

**Ro 31-9790** is a hydroxamate-based inhibitor targeting several MMPs, including collagenases, gelatinases (MMP-2 and MMP-9), and stromelysins, as well as the membrane-type MMPs.<sup>[1]</sup> It also exhibits inhibitory activity against ADAM17 (a disintegrin and metalloproteinase 17), a key enzyme involved in the shedding of cell surface proteins like L-selectin.<sup>[1]</sup> This broad inhibitory profile makes **Ro 31-9790** a valuable tool for studying the roles of these proteinases in various physiological and pathological processes.

The effective dose of **Ro 31-9790** in mice is highly dependent on the administration route and the specific application. Two primary routes of administration have been documented in the literature: intraperitoneal (i.p.) and intravitreal injection.

## Intraperitoneal Administration

Intraperitoneal administration of **Ro 31-9790** has been effectively used to study its systemic effects, particularly in models of inflammation and lymphocyte trafficking. The dosage typically

ranges from 33 to 200 mg/kg. A key indicator of its in vivo activity is the inhibition of L-selectin shedding from lymphocytes. Following a single intraperitoneal injection of 100 mg/kg, sufficient plasma concentrations of **Ro 31-9790** to inhibit L-selectin shedding by over 90% are achieved within 60 minutes.[1][2] However, the levels of the inhibitor become suboptimal after 120 minutes, indicating a relatively short half-life of the compound when administered systemically. [1][2]

## Intravitreal Administration

For localized effects within the eye, particularly in models of ocular neovascularization, direct intravitreal injection is the preferred method. In a mouse model of oxygen-induced retinopathy, a single intravitreal injection of 150 µg of **Ro 31-9790** has been shown to be highly effective, resulting in a 78-82% inhibition of retinal neovascularization.[3][4] This route of administration delivers a high concentration of the inhibitor directly to the target tissue, minimizing potential systemic side effects.

## Quantitative Data Summary

The following table summarizes the effective doses of **Ro 31-9790** used in different mouse models.

Mouse Model	Administration Route	Dose	Vehicle	Observed Effect	Reference(s)
Lymphocyte Migration/Trafficking	Intraperitoneal (i.p.)	33, 66, 100, 200 mg/kg (single dose)	Gelofusine (62.5 g/L)	>90% inhibition of L-selectin shedding at 60 min with ≥100 mg/kg. [1][2]	[1][2]
Oxygen-Induced Retinopathy (OIR)	Intravitreal	150 µg (single dose)	0.2% Carboxymethylcellulose + 0.01% Tween 20	78-82% inhibition of retinal neovascularization.[3][4]	[3][4]

## Experimental Protocols

### Intraperitoneal Administration for Inhibition of Lymphocyte Migration

This protocol is adapted from studies investigating the role of metalloproteinases in lymphocyte trafficking.

#### a. Preparation of **Ro 31-9790** for Injection:

- Prepare a suspension of **Ro 31-9790** in gelofusine (62.5 g/L).
- Ensure a homogenous suspension by vigorous shaking overnight.[\[1\]](#)

#### b. Animal Model and Dosing:

- Use appropriate mouse strain for the study of lymphocyte migration (e.g., C57BL/6).
- Administer a single intraperitoneal injection of **Ro 31-9790** at a dose ranging from 33 to 200 mg/kg.[\[1\]](#)[\[2\]](#) A dose of 100 mg/kg has been shown to be effective.[\[1\]](#)[\[2\]](#)
- Administer the vehicle (gelofusine) to the control group.

#### c. Assessment of L-selectin Shedding:

- At various time points post-injection (e.g., 60 and 120 minutes), collect blood samples from the mice.
- Isolate plasma from the blood samples.
- Perform an L-selectin shedding assay by treating isolated lymphocytes with phorbol myristate acetate (PMA) in the presence of the collected plasma.
- Analyze the surface expression of L-selectin on lymphocytes using flow cytometry. A higher percentage of L-selectin positive cells in the **Ro 31-9790** treated group compared to the control group indicates inhibition of shedding.[\[1\]](#)

#### d. Analysis of Lymphocyte Migration:

- Induce lymphocyte migration to lymph nodes using an appropriate stimulus.
- 30 minutes after **Ro 31-9790** injection, intravenously inject fluorescently labeled lymphocytes (e.g., CFSE-labeled).
- At different time points (e.g., 30, 60, and 120 minutes) after cell injection, harvest lymph nodes and spleen.
- Prepare single-cell suspensions and quantify the number of fluorescently labeled lymphocytes in each organ using flow cytometry.[\[1\]](#)

## Intravitreal Injection for Inhibition of Retinal Neovascularization

This protocol is based on the oxygen-induced retinopathy (OIR) mouse model.

### a. Preparation of **Ro 31-9790** for Injection:

- Dissolve **Ro 31-9790** in a vehicle solution of 0.2% carboxymethylcellulose and 0.01% Tween 20.[\[4\]](#)
- The final concentration should be such that a 150 µg dose is delivered in a small volume (e.g., 1 µL).

### b. Oxygen-Induced Retinopathy (OIR) Model:

- On postnatal day 7 (P7), place C57BL/6J mouse pups and their nursing dam in a hyperoxic chamber (75% oxygen).
- On P12, return the mice to normoxic conditions (room air). This induces relative hypoxia and subsequent retinal neovascularization.

### c. Intravitreal Injection:

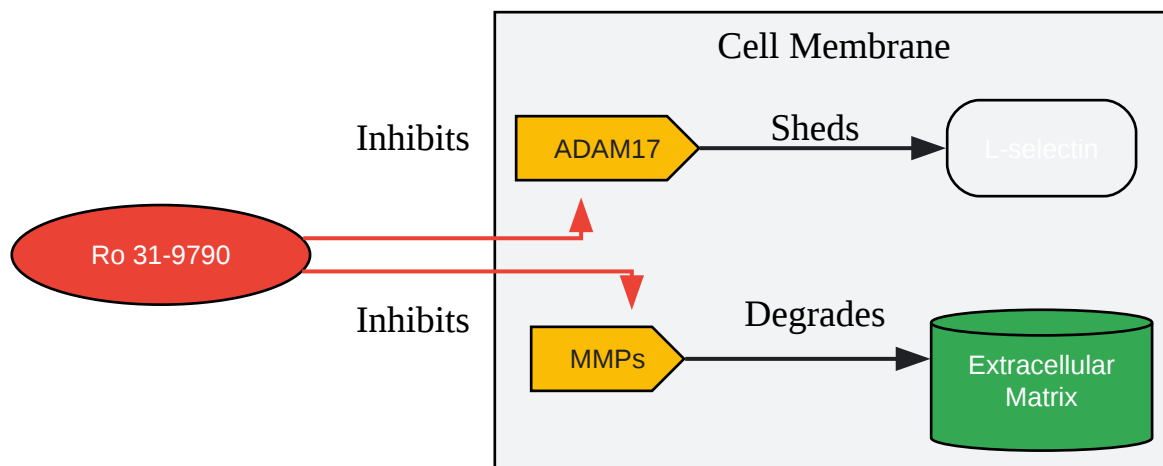
- On P12, immediately after returning to normoxia, anesthetize the mouse pups.
- Using a dissecting microscope and a 33-gauge needle, perform an intravitreal injection of 1 µL of the **Ro 31-9790** solution (containing 150 µg) into one eye.

- Inject the vehicle solution into the contralateral eye as a control.

d. Assessment of Retinal Neovascularization:

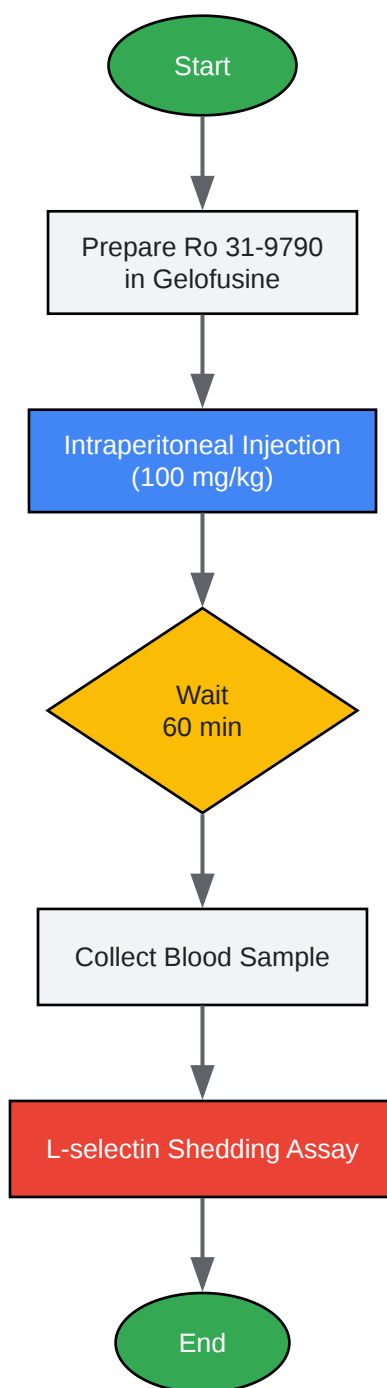
- On P17, euthanize the mice and enucleate the eyes.
- Dissect the retinas and perform whole-mount staining with an endothelial cell marker (e.g., isolectin B4).
- Capture images of the retinal flat mounts using fluorescence microscopy.
- Quantify the area of neovascularization using image analysis software. A significant reduction in the neovascular area in the **Ro 31-9790**-treated eyes compared to the vehicle-treated eyes indicates efficacy.

## Visualizations



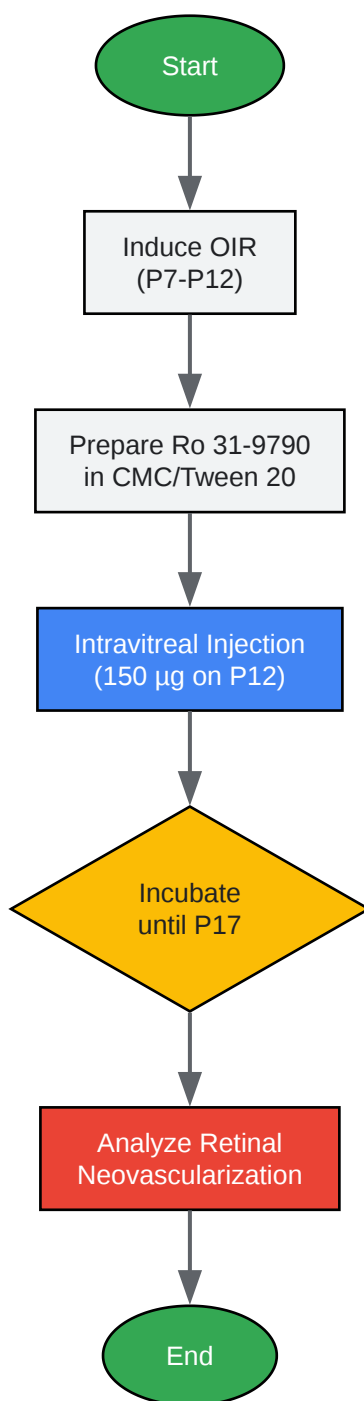
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Caption: Mechanism of action of **Ro 31-9790**.



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Caption: Workflow for i.p. administration.



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Caption: Workflow for intravitreal injection.

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